(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374121
InChI: InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11-
SMILES:
Molecular Formula: C13H11N5OS
Molecular Weight: 285.33 g/mol

(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone

CAS No.:

Cat. No.: VC18374121

Molecular Formula: C13H11N5OS

Molecular Weight: 285.33 g/mol

* For research use only. Not for human or veterinary use.

(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone -

Specification

Molecular Formula C13H11N5OS
Molecular Weight 285.33 g/mol
IUPAC Name [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea
Standard InChI InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11-
Standard InChI Key ROYMGMZWTFFYMS-BOPFTXTBSA-N
Isomeric SMILES C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2
Canonical SMILES C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, [(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea, reflects its stereochemical configuration and functional groups . The central ethane-1,2-dione backbone bridges two pyridine rings, while the thiosemicarbazone moiety (–NH–C(=S)–NH₂) introduces sulfur-based nucleophilicity (Figure 1). The (1E) designation specifies the trans configuration of the imine bond, critical for its biological activity.

Key structural features:

  • Two pyridine rings (electron-deficient aromatic systems) facilitating π-π interactions.

  • A conjugated thiosemicarbazone group enabling metal chelation.

  • Planar geometry favoring intercalation with biological macromolecules.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H11N5OS\text{C}_{13}\text{H}_{11}\text{N}_{5}\text{OS}
Molecular Weight285.33 g/mol
CAS Number108922-13-0
SMILES NotationC1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2
Melting PointNot reported

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks at δ 8.5–9.0 ppm correspond to pyridyl protons, while δ 10–11 ppm signals indicate NH groups in the thiosemicarbazone moiety.

  • 13C^{13}\text{C} NMR: Carbonyl carbons resonate near δ 180–190 ppm, with pyridyl carbons appearing at δ 120–150 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).

  • N–H stretches observed at ~3300 cm⁻¹.

Mass Spectrometry:

  • ESI-MS exhibits a molecular ion peak at m/z 285.33 ([M+H]⁺), with fragmentation patterns consistent with pyridine ring cleavage and thiosemicarbazone decomposition .

Synthesis and Reaction Pathways

Synthetic Protocols

The compound is typically synthesized via a two-step condensation reaction:

  • Formation of 1,2-dipyridin-2-ylethane-1,2-dione: Pyridine-2-carboxylic acid undergoes oxidative coupling using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the diketone intermediate .

  • Thiosemicarbazone Conjugation: The diketone reacts with thiosemicarbazide (NH2–NH–C(=S)–NH2\text{NH}_2\text{–NH–C(=S)–NH}_2) in ethanol under reflux, catalyzed by acetic acid.

Reaction Mechanism:

  • Nucleophilic attack by the terminal amine of thiosemicarbazide on the carbonyl carbon.

  • Subsequent dehydration forms the imine bond (C=N), stabilized by conjugation with the thiourea group.

Table 2: Optimal Reaction Conditions

ParameterConditionYield (%)
SolventEthanol70–75
TemperatureReflux (78°C)
CatalystAcetic acid (0.1 M)
Reaction Time6–8 hours

Side Reactions and Byproducts

  • Hydrazone Formation: Competing reaction with excess hydrazine derivatives.

  • Oxidation: Thiosemicarbazone oxidation to disulfides under aerobic conditions.

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

The compound acts as a bidentate ligand, coordinating transition metals via the sulfur atom (thione) and imine nitrogen. Common complexes include:

  • Copper(II) Complexes: Square planar geometry, exhibiting enhanced antimicrobial activity compared to the free ligand.

  • Iron(III) Complexes: Octahedral coordination, studied for redox activity.

Reactivity with Electrophiles

  • Alkylation: Reacts with alkyl halides at the sulfur atom, forming thioethers.

  • Acylation: Acetyl chloride targets the NH groups, producing N-acetyl derivatives.

MicroorganismMIC (μg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Anticancer Activity

  • In Vitro Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

  • Mechanism: ROS generation and topoisomerase II inhibition.

Applications in Materials Science

Catalysis

  • Pd(II) Complexes: Effective in Suzuki-Miyaura cross-coupling reactions (yields >85%).

  • Photocatalysis: TiO₂ nanocomposites functionalized with the ligand degrade methylene blue under UV light.

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